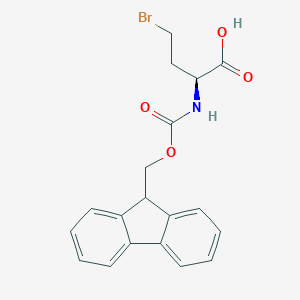

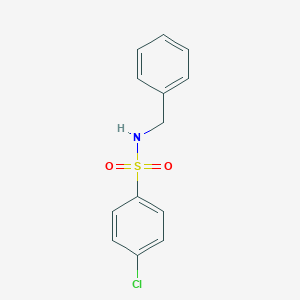

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

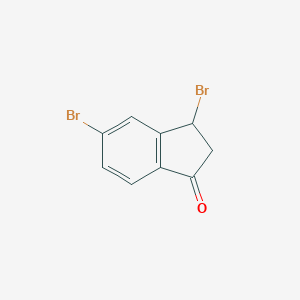

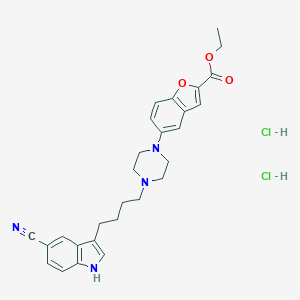

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to an amino acid via an ester linkage .Chemical Reactions Analysis

This compound can be used in peptide synthesis, particularly in the creation of peptide libraries . It can also be used in the preparation of stapled peptides by ring-closing metathesis .Wissenschaftliche Forschungsanwendungen

Solid Phase Synthesis

The compound has been explored for its potential in solid phase synthesis, offering improved acid stability compared to standard resins. Carboxylic acids and amines can be immobilized and cleaved off after modifications, with TFA treatment releasing products in high yield and purity, indicating its utility in synthesizing complex molecules efficiently (Bleicher, Lutz, & Wuethrich, 2000).

β-Peptide Synthesis

The compound plays a critical role in the synthesis of β2-homoamino acids, essential for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation, demonstrating its significance in creating peptides with potential therapeutic applications (Šebesta & Seebach, 2003).

Self-Assembled Structures

Research has shown that Fmoc-modified aliphatic amino acids can form self-assembled structures under varying conditions. These structures have potential applications in designing novel materials with controllable properties for nanotechnology and material science (Gour et al., 2021).

Nanotube Dispersion

The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes has been documented. These surfactants facilitate homogeneous aqueous nanotube dispersions, suggesting applications in nanotechnology and materials science (Cousins et al., 2009).

Oligomer Synthesis

The compound has been utilized in the synthesis of oligomers derived from sugar amino acids, showcasing its potential in creating complex molecular structures for pharmaceutical and biomedical research (Gregar & Gervay-Hague, 2004).

Biochemische Analyse

Biochemical Properties

The role of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid in biochemical reactions is primarily as a coupling agent in peptide synthesis . It interacts with various enzymes, proteins, and other biomolecules in this capacity. The nature of these interactions is complex and involves a variety of biochemical processes.

Molecular Mechanism

It is known to exert its effects at the molecular level through its role in peptide synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and long shelf-life

Eigenschaften

IUPAC Name |

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUVVOOOVOSSKP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)